molecular formula C₁₇H₂₂O₆ B1139933 Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 82228-09-9

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No. B1139933
CAS RN: 82228-09-9
M. Wt: 322.35
InChI Key:
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Description

“Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” is a complex compound with the molecular formula C17H22O6 . It has a molecular weight of 322.4 g/mol . This compound holds immense promise within the biomedical sector. Its unique molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .


Synthesis Analysis

The synthesis of “Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside” involves Helferich glycosylation of methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with tetra-O-acetyl-alpha-D-mannopyranosyl bromide . This reaction results in a 90% yield .


Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 25 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 5 aliphatic ethers .


Chemical Reactions Analysis

The compound exhibits selectivity in the formation of 4,6-O-benzylidenes when reacted with excess benzaldehyde in the presence of an acid catalyst .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 66.4 Ų and a complexity of 383. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts .

Scientific Research Applications

Application 1: Synthesis of Iminosugars

  • Summary of Application: Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
  • Methods of Application: The synthesis involved the reaction of Methyl α-D-mannopyranoside with other reagents to form the iminosugars .
  • Results or Outcomes: The result was a stable noeuromycin analog with a D-manno configuration .

Application 2: Investigation of Mannose Binding Sites

  • Summary of Application: Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
  • Methods of Application: The study involved the use of Methyl α-D-mannopyranoside in binding assays with pradimicin A .
  • Results or Outcomes: The study provided insights into the mannose binding sites of pradimicin A .

Application 3: Synthesis of Anhydrosugars

  • Summary of Application: Methyl 4,6-O-benzylidene-α-d-glucopyranoside, a related compound, has been used to synthesize 2,3-anhydro-4,6-O-benzylidene-α-d-allopyranoside and -mannopyranoside .
  • Methods of Application: The synthesis involved the reaction of Methyl 4,6-O-benzylidene-α-d-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine .
  • Results or Outcomes: The result was the formation of 2,3-anhydro-4,6-O-benzylidene-α-d-allopyranoside and -mannopyranoside .

Application 4: Synthesis of Oligosaccharides

  • Summary of Application: Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside has been modified by fluorination and saccharification. It can be used in the synthesis of oligosaccharides .
  • Methods of Application: The synthesis involved the reaction of Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with other reagents to form the oligosaccharides .
  • Results or Outcomes: The result was the formation of oligosaccharides .

Application 5: Custom Synthesis for Monosaccharides

  • Summary of Application: Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside can be used as a custom synthesis for monosaccharides .
  • Methods of Application: The synthesis involved the reaction of Methyl 2-O-allyl-4,6-O-benzylidene-alpha-D-mannopyranoside with other reagents to form the monosaccharides .
  • Results or Outcomes: The result was the formation of monosaccharides .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and prevent release into the environment .

Future Directions

Given its potential in the biomedical sector, future research could focus on exploring its applications in drug discovery, particularly for combating malignant tumors, metabolic disorders like diabetes, and infectious diseases .

properties

IUPAC Name

6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXWCQWDJWNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

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